1-(5-Chloro-1,3-dimethyl-1h-pyrazol-4-yl)-N-(4-methylbenzyl)methanamine

Description

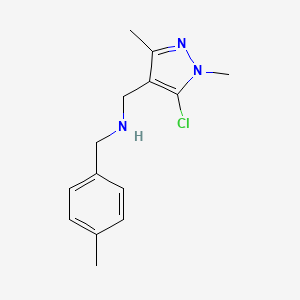

1-(5-Chloro-1,3-dimethyl-1H-pyrazol-4-yl)-N-(4-methylbenzyl)methanamine is a substituted pyrazole derivative featuring a methanamine backbone. Its molecular formula is C₁₄H₁₈ClN₃, with a molecular weight of 263.77 g/mol. The compound consists of a 5-chloro-1,3-dimethylpyrazole core linked to a methylbenzyl-substituted amine (Figure 1). It is primarily utilized as a synthetic intermediate in medicinal chemistry, particularly for developing receptor-targeted molecules (e.g., cannabinoid receptor ligands) .

Properties

Molecular Formula |

C14H18ClN3 |

|---|---|

Molecular Weight |

263.76 g/mol |

IUPAC Name |

N-[(5-chloro-1,3-dimethylpyrazol-4-yl)methyl]-1-(4-methylphenyl)methanamine |

InChI |

InChI=1S/C14H18ClN3/c1-10-4-6-12(7-5-10)8-16-9-13-11(2)17-18(3)14(13)15/h4-7,16H,8-9H2,1-3H3 |

InChI Key |

QBMVTVUDJYMRLS-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=C(C=C1)CNCC2=C(N(N=C2C)C)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-Chloro-1,3-dimethyl-1h-pyrazol-4-yl)-N-(4-methylbenzyl)methanamine typically involves the following steps:

Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic conditions.

Chlorination: The pyrazole ring is then chlorinated using a chlorinating agent such as thionyl chloride or phosphorus pentachloride.

Alkylation: The chlorinated pyrazole is alkylated with 4-methylbenzyl chloride in the presence of a base such as potassium carbonate to form the final product.

Industrial Production Methods

In an industrial setting, the production of this compound would involve large-scale reactions with optimized conditions to maximize yield and purity. Continuous flow reactors and automated systems may be used to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

1-(5-Chloro-1,3-dimethyl-1h-pyrazol-4-yl)-N-(4-methylbenzyl)methanamine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.

Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.

Substitution: The chlorine atom on the pyrazole ring can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Hydrogen gas with a palladium catalyst.

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

Oxidation: Formation of corresponding pyrazole carboxylic acids.

Reduction: Formation of the corresponding amine.

Substitution: Formation of substituted pyrazole derivatives.

Scientific Research Applications

1-(5-Chloro-1,3-dimethyl-1h-pyrazol-4-yl)-N-(4-methylbenzyl)methanamine has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Investigated for its potential as a drug candidate for various diseases.

Industry: Used in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of 1-(5-Chloro-1,3-dimethyl-1h-pyrazol-4-yl)-N-(4-methylbenzyl)methanamine involves its interaction with specific molecular targets in the body. These targets may include enzymes, receptors, or other proteins that play a role in disease processes. The compound may modulate the activity of these targets, leading to therapeutic effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is compared to analogous pyrazole derivatives and benzyl-substituted methanamines to highlight differences in structure, synthesis, and properties.

Structural Analogues of Pyrazole Methanamines

Key Observations:

Substituent Effects: The 5-chloro and 1,3-dimethyl groups on the pyrazole ring are conserved in the target compound and SR144528, but SR144528 features a carboxamide group instead of a methanamine, altering receptor binding .

Synthesis Methods :

- Target Compound : Likely synthesized via reductive amination of 5-chloro-1,3-dimethyl-1H-pyrazole-4-carbaldehyde with 4-methylbenzylamine, using NaBH(OAc)₃ or similar reagents, as seen in analogous methanamine syntheses .

- Carboxamide Derivatives (e.g., SR144528) : Synthesized via EDCI/HOBt-mediated coupling, as described for pyrazole carboxamides in .

Physicochemical and Spectroscopic Comparisons

Table 2: NMR Data for Selected Compounds

- The target compound’s ¹H-NMR would show a singlet for the pyrazole proton (position 4), aromatic protons from the 4-methylbenzyl group, and characteristic methyl signals (~2.3 ppm for CH₃ on benzyl).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.